Codeine phosphate hydrate

Description

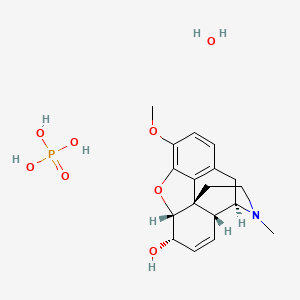

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H26NO8P |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C18H21NO3.H3O4P.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;/h3-6,11-13,17,20H,7-9H2,1-2H3;(H3,1,2,3,4);1H2/t11-,12+,13-,17-,18-;;/m0../s1 |

InChI Key |

JPGKFBXFEQWCAI-CCLYOLAMSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O |

melting_point |

428 to 455 °F (decomposes) (NTP, 1992) |

physical_description |

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) |

solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Codeine Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of codeine phosphate (B84403) hydrate (B1144303), a widely utilized opioid analgesic. The information is presented to support research, development, and quality control activities within the pharmaceutical and scientific communities.

Chemical and Physical Properties

Codeine phosphate is commercially available in hydrated forms, most commonly as the hemihydrate or sesquihydrate.[1] The following table summarizes its key quantitative properties.

| Property | Value | References |

| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol phosphate hydrate | [2][3] |

| Synonyms | Methylmorphine phosphate hydrate, Codeine phosphate hemihydrate, Codeine phosphate sesquihydrate | [2][4] |

| CAS Number | 41444-62-6 (for hemihydrate) | [2][5] |

| Chemical Formula | C₁₈H₂₁NO₃ · H₃PO₄ · 0.5H₂O (hemihydrate) or C₁₈H₂₁NO₃ · H₃PO₄ · 1.5H₂O (sesquihydrate) | [1][2] |

| Molecular Weight | 406.37 g/mol (hemihydrate) | [2] |

| 424.38 g/mol (sesquihydrate) | ||

| Appearance | White to off-white crystalline powder or colorless crystals. | [6] |

| Melting Point | Decomposes between 220-235 °C. | [6] |

| Solubility | Freely soluble in water, slightly soluble in ethanol. | [4] |

| pKa | 8.21 (for the tertiary amine) | |

| UV λmax | 212 nm, 285 nm | [2][7] |

Structural Elucidation

The definitive three-dimensional structure of codeine phosphate hydrate has been determined using single-crystal X-ray diffraction. The molecule possesses a rigid pentacyclic ring system characteristic of morphinan (B1239233) alkaloids.

Crystal Structure

Codeine phosphate exists in different hydrated forms, with the hemihydrate and sesquihydrate being the most common.[1] These forms differ in the number of water molecules present in the crystal lattice, which in turn influences the hydrogen-bonding network and overall crystal packing.[1] The crystal structure of codeine phosphate hemihydrate has been well-characterized, revealing a T-shaped conformation of the codeine cation.[8]

Experimental Protocols

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of this compound involves the following general steps:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as aqueous ethanol.[4]

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the tertiary amine in codeine can be determined by potentiometric titration. A general protocol is as follows:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically deionized water, to a known concentration (e.g., 1 mM).[9][10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[9][10]

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.[9]

Metabolic Pathway

Codeine itself is a prodrug with weak analgesic activity.[11] Its therapeutic effects are primarily mediated by its active metabolite, morphine. The metabolic conversion of codeine occurs mainly in the liver through the action of cytochrome P450 enzymes.[12][13]

Mechanism of Action: Signaling Pathway

The analgesic effects of codeine are mediated by its primary active metabolite, morphine, which acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][14] The binding of morphine to the MOR initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission.

The activation of the Gi/o protein by the morphine-bound MOR leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[14] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[3] The cumulative effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters, resulting in analgesia.

References

- 1. jvsmedicscorner.com [jvsmedicscorner.com]

- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Codeine Phosphate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, an opioid analgesic, antitussive, and antidiarrheal agent, is one of the most commonly prescribed and utilized opioids worldwide.[1] As a prodrug, its therapeutic efficacy is largely dependent on its metabolic conversion to morphine.[1][2] A thorough understanding of the in vivo pharmacokinetics of codeine phosphate (B84403) hydrate (B1144303) is paramount for effective and safe drug development, clinical application, and toxicological assessment. Genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme, can lead to significant inter-individual variability in clinical response, ranging from a lack of analgesic effect to severe toxicity.[2][3] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of codeine, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of codeine is characterized by rapid absorption, extensive metabolism, and renal excretion of its metabolites.

Absorption

Codeine is well-absorbed from the gastrointestinal tract, with its high solubility and permeability classifying it as a Biopharmaceutics Classification System (BCS) Class 1 drug.[4] Following oral administration, peak plasma concentrations are typically reached within 1 to 2 hours.[5][6] Food has not been shown to have a clinically significant effect on the absorption of codeine.

Distribution

Codeine is distributed throughout the body, with a volume of distribution that suggests extensive tissue uptake. It crosses the blood-brain barrier and the placenta, and is also excreted in breast milk.

Metabolism

The metabolism of codeine is complex and occurs primarily in the liver, with some metabolism also taking place in the intestine and brain.[2] It involves several key enzymatic pathways:

-

Glucuronidation: The major metabolic pathway involves the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G), primarily mediated by the enzyme UGT2B7. This accounts for approximately 50-70% of an administered dose.[2]

-

N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to form norcodeine.[2]

-

O-demethylation: A clinically crucial but minor pathway is the O-demethylation of codeine to morphine, which is catalyzed by CYP2D6. This pathway accounts for 0-15% of codeine metabolism.[2] Morphine is a significantly more potent opioid agonist than codeine and is largely responsible for its analgesic effects.

The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes:

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity who convert very little codeine to morphine, often experiencing inadequate pain relief.

-

Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 function.

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.

-

Ultra-rapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to rapid and extensive conversion of codeine to morphine and an increased risk of morphine toxicity.[3]

Morphine itself is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[2]

Excretion

The metabolites of codeine, along with a small amount of unchanged drug, are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of codeine and its metabolites from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Codeine in Humans Following Oral Administration

| Parameter | Value | Reference |

| Cmax (ng/mL) | 138.8 (single dose, immediate release) | [5] |

| 222.9 (steady state, immediate release) | [5] | |

| Tmax (hours) | 1.1 (single dose, immediate release) | [5] |

| 1.1 (steady state, immediate release) | [5] | |

| AUC0-inf (ng·h/mL) | 1262.4 (single dose, immediate release) | [5] |

| t1/2el (hours) | 2.3 - 2.6 | [5] |

Table 2: Pharmacokinetic Parameters of Codeine in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| IV | 3 | - | - | - | - | [7] |

| Oral | 5 | - | - | - | 8.3 ± 3.2 | [7] |

Table 3: Urinary Excretion of Codeine and Metabolites in Humans (% of dose)

| Metabolite | Percentage of Dose | Reference |

| Codeine-6-glucuronide | 50 - 70% | [2] |

| Norcodeine | 10 - 15% | [2] |

| Morphine | 0 - 15% | [2] |

Experimental Protocols

This section outlines a general methodology for conducting an in vivo pharmacokinetic study of codeine phosphate hydrate.

Animal Model Study Protocol (Rat)

-

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[7] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Drug Formulation: this compound is dissolved in sterile saline or water for injection to the desired concentration.

-

Dosing:

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours) to determine excretion patterns.

-

Sample Analysis: Plasma and urine samples are analyzed for codeine and its metabolites using a validated analytical method such as LC-MS/MS.[8]

Human Clinical Trial Protocol

-

Study Design: A randomized, crossover study design is often employed.[5]

-

Subjects: Healthy adult volunteers who have provided informed consent. Subjects should be genotyped for CYP2D6 to assess the influence of metabolic phenotype.

-

Dosing: A single oral dose of codeine phosphate (e.g., 30 mg or 60 mg) is administered.[5][8]

-

Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours). Plasma is processed and stored as described for the animal study.

-

Urine Collection: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.[9]

-

Sample Analysis: Plasma and urine concentrations of codeine and its metabolites are quantified using a validated LC-MS/MS or other appropriate bioanalytical method.[8][9]

Bioanalytical Method: LC-MS/MS for Plasma Samples

-

Sample Preparation:

-

Aliquots of plasma (e.g., 0.5 mL) are mixed with an internal standard.[8]

-

Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction is performed to isolate the analytes from the plasma matrix.[8][10]

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[10]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[8]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][10]

-

-

Mass Spectrometric Detection:

Visualizations

Metabolic Pathway of Codeine

Caption: Metabolic pathways of codeine in vivo.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a clinical pharmacokinetic study of codeine.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 4. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Codeine Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of codeine phosphate (B84403) hydrate (B1144303) in various solvents. The information is curated to assist in research, formulation development, and other scientific applications where precise knowledge of this compound's solubility is crucial.

Core Solubility Data

The solubility of codeine phosphate hydrate is influenced by the solvent system, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility |

| Water | ~16 | ≥ 100 mg/mL[1] |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 20 | Mole Fraction: 0.02988 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 20 | Mole Fraction: 0.02685 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 20 | Mole Fraction: 0.02381 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 25 | Mole Fraction: 0.03264 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 25 | Mole Fraction: 0.02941 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 25 | Mole Fraction: 0.02618 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 30 | Mole Fraction: 0.03559 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 30 | Mole Fraction: 0.03217 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 30 | Mole Fraction: 0.02875 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 35 | Mole Fraction: 0.03874 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 35 | Mole Fraction: 0.03515 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 35 | Mole Fraction: 0.03156 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 40 | Mole Fraction: 0.04212 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 40 | Mole Fraction: 0.03836 |

| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 40 | Mole Fraction: 0.03459 |

| PBS (pH 7.2) / DMF (1:1) | Ambient | 0.5 mg/mL[2] |

| Dimethylformamide (DMF) | Ambient | 20 mg/mL[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Ambient | 10 mg/mL[2] |

Note: The mole fraction data for NMP/Ethanol mixtures can be used to calculate solubility in other units if the molar masses of the components are known.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Freely soluble[3], Very soluble in hot water[4] |

| Ethanol (95%) | Slightly soluble[3], More soluble in boiling alcohol |

| Methanol | Slightly soluble[3] |

| Diethyl Ether | Practically insoluble[3] |

| Acetic Acid (100%) | Freely soluble[3] |

| Chloroform | Slightly soluble[5] |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The most widely accepted and reliable method is the shake-flask method .

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid drug substance in a specific solvent or buffer system over a defined period at a constant temperature.

1. Materials and Equipment:

-

This compound (as a solid)

-

Solvent of interest (e.g., water, ethanol, pH buffers)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A common equilibration time is 24 to 48 hours, although the optimal time should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifugation is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the drug to the filter material.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of codeine phosphate.

Analytical Methods for Quantification

1. UV-Vis Spectrophotometry:

-

Principle: This method is based on the absorption of ultraviolet light by the analyte. The absorbance is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

-

Measure the absorbance of the standard solutions and the unknown sample at the wavelength of maximum absorbance (λmax) for codeine phosphate, which is approximately 281-284 nm.[6]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. It is a highly specific and sensitive method.

-

Procedure:

-

Develop and validate an HPLC method for the quantification of codeine phosphate. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 214 nm or 284 nm).

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Diagrams

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Decoding the Hydration States of Codeine Phosphate: A Technical Guide to Hemihydrate and Sesquihydrate Forms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Codeine phosphate (B84403), a widely utilized opioid analgesic and antitussive, exists in two primary hydrated forms: hemihydrate and sesquihydrate. The seemingly minor difference in water content between these two forms gives rise to distinct physicochemical properties that can significantly impact the stability, dissolution, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structural and functional differences between codeine phosphate hemihydrate and sesquihydrate, offering a valuable resource for researchers and professionals in drug development and quality control.

Physicochemical Properties: A Comparative Analysis

The hemihydrate and sesquihydrate forms of codeine phosphate, containing 0.5 and 1.5 moles of water per mole of codeine phosphate respectively, exhibit notable differences in their physical and chemical characteristics. These differences are critical in formulation development and ensuring product consistency.

Table 1: Comparative Physicochemical Data of Codeine Phosphate Hydrates

| Property | Codeine Phosphate Hemihydrate | Codeine Phosphate Sesquihydrate | References |

| Molecular Formula | C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O | [1] |

| Appearance | White to yellowish-white crystals or crystalline powder | White to yellowish-white crystals or crystalline powder | [2] |

| Solubility | Freely soluble in water | Freely soluble in water | [3] |

| Stability | More stable, less prone to impurity formation over time | Less stable, can lose water and convert to the hemihydrate form, prone to caking and yellowing | [4] |

Analytical Characterization: Differentiating the Hydrate (B1144303) Forms

A suite of analytical techniques is employed to unequivocally identify and differentiate between the hemihydrate and sesquihydrate forms of codeine phosphate. These methods provide unique fingerprints for each hydrate, enabling robust quality control.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms. The distinct crystal lattice arrangements of the hemihydrate and sesquihydrate result in unique diffraction patterns.

Table 2: Characteristic XRPD Peaks (2θ values) for Codeine Phosphate Hydrates

| Codeine Phosphate Hemihydrate (2θ) | Codeine Phosphate Sesquihydrate (2θ) |

| Data not yet available in sufficient detail for a comprehensive table | Data not yet available in sufficient detail for a comprehensive table |

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the dehydration processes of the two forms.

-

TGA measures the weight loss of a sample as a function of temperature, revealing the water content.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as dehydration and phase transitions.

Table 3: Comparative Thermal Analysis Data for Codeine Phosphate Hydrates

| Thermal Analysis | Codeine Phosphate Hemihydrate | Codeine Phosphate Sesquihydrate | References |

| TGA (Weight Loss) | Continuous mass loss of ~2.2% (theoretical for 0.5 H₂O) up to 160 °C | A dual-stage mass loss totaling ~6.2% (theoretical for 1.5 H₂O) up to 160 °C | [5] |

| DSC (Endotherms) | A single asymmetric endotherm around 114 °C with a sub-maximum at approximately 132 °C | Two distinct endothermic events, indicating a two-step dehydration process | [5] |

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide insights into the molecular vibrations and can differentiate the hydrate forms based on the vibrational modes of the water molecules and their interaction with the codeine phosphate molecule. The O-H stretching and bending regions of the spectra are particularly informative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of codeine phosphate hydrates.

Sample Preparation for Analysis

Protocol for Preparing Codeine Phosphate Hydrates for Analysis:

-

Source Material: Obtain certified reference standards of codeine phosphate hemihydrate and sesquihydrate. If preparing in-house, follow established crystallization procedures. For instance, the hemihydrate can be prepared by recrystallization of the sesquihydrate from a hot N,N-dimethylformamide (DMF) solution.[6]

-

Grinding: Gently grind a small amount of the sample using an agate mortar and pestle to ensure homogeneity and a consistent particle size. Avoid excessive grinding, which may induce phase transformations.

-

Storage: Store the samples in controlled environments of known temperature and humidity to prevent any changes in the hydration state prior to analysis.

X-Ray Powder Diffraction (XRPD) Analysis

Detailed Protocol for XRPD Analysis of Codeine Phosphate Hydrates:

-

Instrument: A high-resolution X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.

-

Sample Holder: A zero-background sample holder is recommended to minimize background noise.

-

Data Collection:

-

2θ Range: 3° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/minute

-

-

Data Analysis: The resulting diffractograms are processed to identify the peak positions (2θ) and their relative intensities. These are then compared to reference patterns for the hemihydrate and sesquihydrate forms.

Thermal Analysis (TGA/DSC)

Detailed Protocol for TGA/DSC Analysis of Codeine Phosphate Hydrates:

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.

-

Sample Pans: Use aluminum pans for both TGA and DSC. For DSC, a pinhole in the lid is recommended to allow for the escape of water vapor.

-

TGA Parameters:

-

Sample Weight: 5-10 mg

-

Heating Rate: 10 °C/minute

-

Temperature Range: 25 °C to 300 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/minute

-

-

DSC Parameters:

-

Sample Weight: 2-5 mg

-

Heating Rate: 10 °C/minute

-

Temperature Range: 25 °C to 250 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/minute

-

-

Data Analysis: Analyze the TGA curve for percentage weight loss and the DSC curve for the onset temperature, peak temperature, and enthalpy of thermal events.

Interconversion and Stability

The two hydrate forms of codeine phosphate can interconvert under specific conditions of temperature and humidity.[6] The sesquihydrate is generally less stable and can convert to the more stable hemihydrate form upon exposure to low humidity or elevated temperatures. This transformation has significant implications for the storage and handling of the API and formulated drug products. Long-term stability studies have shown that the hemihydrate form exhibits better stability with less growth of impurities compared to the sesquihydrate.[4]

Impact on Dissolution and Bioavailability

While codeine phosphate is classified as a highly soluble drug, the different hydrate forms can influence the dissolution rate.[7] The dissolution of codeine phosphate hemihydrate has been shown to be rapid and pH-independent.[8] Although direct comparative in vivo bioavailability studies between the two hydrate forms are not extensively reported in publicly available literature, it is plausible that differences in dissolution could lead to variations in the rate and extent of drug absorption. Given that codeine's analgesic effect is primarily mediated by its active metabolite, morphine, any factor affecting its absorption kinetics could potentially influence the therapeutic outcome.

Metabolic Pathway and Mechanism of Action

The pharmacological activity of codeine is intrinsically linked to its metabolism. The hydrate form does not alter the metabolic pathway itself, but can influence the rate at which codeine becomes available for metabolism.

Experimental Workflow for Hydrate Characterization

A systematic workflow is essential for the comprehensive characterization of codeine phosphate hydrates.

Conclusion

The existence of codeine phosphate as either a hemihydrate or a sesquihydrate necessitates a thorough understanding and characterization of the specific form being used in pharmaceutical development. The hemihydrate form generally exhibits superior stability, which is a critical consideration for formulation, packaging, and storage to ensure product quality and shelf-life. The analytical techniques and protocols outlined in this guide provide a robust framework for the accurate identification and differentiation of these two hydrate forms, empowering researchers and drug development professionals to make informed decisions and maintain stringent quality control over this vital active pharmaceutical ingredient. Further comparative studies on the dissolution and bioavailability of the two forms would be beneficial to fully elucidate the impact of hydration state on the clinical performance of codeine phosphate.

References

- 1. Codeine dihydrogen phosphate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Synthesis and crystallization of codeine phosphate hemihydrate

An In-depth Technical Guide to the Synthesis and Crystallization of Codeine Phosphate (B84403) Hemihydrate

Introduction

Codeine, a naturally occurring alkaloid found in the opium poppy, is a widely used active pharmaceutical ingredient (API) known for its analgesic, antitussive, and anti-diarrheal properties.[1] It is most commonly prepared semi-synthetically through the methylation of morphine, as the demand for codeine far exceeds what can be naturally sourced.[2][3] For pharmaceutical formulations, codeine is frequently used as its phosphate salt, which can exist in several hydrated forms.[1][4] Among these, the hemihydrate (C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O) and sesquihydrate (C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O) are stable at room temperature and thus commercially significant.[1][5]

The hemihydrate form is often preferred due to its greater stability compared to the sesquihydrate, which is prone to losing water, potentially leading to agglomeration and discoloration over time.[5] Controlling the crystallization process is therefore critical to selectively produce the desired hemihydrate form, ensuring product quality, stability, and bioavailability.[5] This guide provides a detailed technical overview of the synthesis of codeine from morphine and the subsequent crystallization of codeine phosphate hemihydrate, intended for researchers, scientists, and professionals in drug development.

Synthesis of Codeine from Morphine

The most common industrial synthesis of codeine involves the O-methylation of the phenolic hydroxyl group of morphine.[3][6] This process converts the more polar morphine molecule into the less polar codeine.[6]

General Reaction Pathway

The synthesis pathway involves reacting morphine with a methylating agent in the presence of a base and a suitable solvent system.

References

- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 2. EP0268710A1 - Improved process for the preparation of codeine from morphine - Google Patents [patents.google.com]

- 3. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

Codeine phosphate hydrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of codeine phosphate (B84403) hydrate (B1144303), including its various forms, and lays a foundation for further research and development.

Core Physicochemical Data

Codeine phosphate hydrate is a salt of the opiate analgesic codeine. It is essential for researchers and pharmaceutical professionals to be aware of its different hydrated forms, as this affects its molecular weight and subsequent experimental calculations. The Chemical Abstracts Service (CAS) number for this compound is consistently cited as 41444-62-6[1][2][3][4][5]. However, the molecular weight can vary depending on the degree of hydration.

The table below summarizes the key quantitative data for the different forms of this compound, providing a clear comparison for laboratory and developmental use.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Codeine Phosphate Hemihydrate | 41444-62-6 | C18H21NO3 • H3PO4 • 0.5H2O | 406.4 | [1] |

| Codeine Phosphate Hemihydrate (alternative) | 41444-62-6 | C18H21N2O3 · H3PO4 · 0.5H2O | 420.37 | [4] |

| Codeine Phosphate Hemihydrate (dimer form) | 41444-62-6 | C36H50N2O15P2 | 812.7 | [6] |

| Codeine Phosphate (anhydrous base equivalent) | 41444-62-6 | C18H24NO7P | 397.36 | [2] |

| Codeine Phosphate Dihydrate | Not specified | C18H21NO3 • H3PO4 • 2H2O | 415.36 | [7] |

| This compound (unspecified) | Not specified | C18H26NO8P | 415.4 | [8] |

Note: The discrepancies in the molecular formula and weight for the hemihydrate form may arise from different conventions in representing the salt and its hydration. Researchers should refer to the specific documentation of the batch in use.

Experimental Protocols & Methodologies

Further sections on experimental protocols, including sample preparation, analytical methods for quantification, and receptor binding assays, will be developed based on subsequent literature review. This will include detailed step-by-step procedures to ensure reproducibility.

Signaling Pathways and Mechanisms of Action

Codeine primarily exerts its analgesic effects after being metabolized to morphine. The subsequent signaling cascade is a critical area of study.

Caption: Metabolic conversion of codeine to morphine and subsequent activation of mu-opioid receptor signaling.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound and its metabolites.

Caption: A generalized workflow for the in vitro characterization of this compound's activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CODEINE PHOSPHATE | 41444-62-6 [chemicalbook.com]

- 3. Codeine Phosphate Hemihydrate | CAS 41444-62-6| LGC Standards [lgcstandards.com]

- 4. Codeine phosphate USP Reference Standard CAS 41444-62-6 Sigma-Aldrich [sigmaaldrich.com]

- 5. codeine phosphate | CAS 41444-62-6 | LGC Standards [lgcstandards.com]

- 6. Codeine phosphate hemihydrate | C36H50N2O15P2 | CID 6321303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Codeine phosphate [midas-pharma.com]

- 8. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Codeine Phosphate Hydrate: An In-depth Technical Guide to IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of codeine phosphate (B84403) hydrate (B1144303), a widely used opioid analgesic. Utilizing Infrared (IR) and Raman spectroscopy, this document offers a detailed examination of the vibrational characteristics of codeine phosphate's different hydrated forms, primarily the hemihydrate and sesquihydrate. Understanding the distinct spectral signatures of these forms is crucial for polymorphism screening, quality control, and stability studies in the pharmaceutical industry.[1][2][3][4] This guide presents key quantitative data in structured tables, details experimental protocols, and provides visual workflows to facilitate a deeper understanding of the spectroscopic analysis of this active pharmaceutical ingredient (API).

Introduction to the Vibrational Spectroscopy of Codeine Phosphate Hydrate

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the characterization of pharmaceutical solids.[5][6] These methods probe the vibrational modes of molecules, providing a unique "fingerprint" that is highly sensitive to changes in molecular structure, crystal lattice, and hydration state.[7][8]

Codeine phosphate is known to exist in different hydrated forms, most commonly as a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules).[2][4] These different forms, known as pseudopolymorphs, can exhibit distinct physicochemical properties, including solubility and stability, which can impact the bioavailability and therapeutic efficacy of the final drug product. Therefore, the ability to accurately identify and differentiate between these hydrated forms is of paramount importance throughout the drug development and manufacturing process.[1][3] Both IR and Raman spectroscopy have proven to be effective in discriminating between the hemihydrate and sesquihydrate forms of codeine phosphate.[1][3]

Quantitative Spectroscopic Data

The following tables summarize the characteristic vibrational bands observed in the IR and Raman spectra of codeine phosphate hemihydrate and sesquihydrate. These data have been compiled from various spectroscopic studies and provide a basis for the identification and differentiation of these two forms.

Infrared (IR) Spectroscopy Data

The IR spectra of codeine phosphate hydrates show notable differences, particularly in the regions associated with O-H and N-H stretching, as well as in the fingerprint region where complex vibrational modes of the codeine molecule and the phosphate anion occur.[4][9]

| Wavenumber (cm⁻¹) - Hemihydrate | Wavenumber (cm⁻¹) - Sesquihydrate | Vibrational Assignment | References |

| ~3540 (shoulder), 3503, 3460, ~3401 (shoulder) | Broad band ~3400 | O-H and N-H stretching | [4] |

| 1464-1460 (shoulder), 1445 | 1463 (shoulder), 1449 | Ring-related CH₂ deformations | [2][9] |

| Not specified | Not specified | Combined C-O and P-O stretching | [2] |

| 1265 | Not specified | P=O stretching | [10] |

| 1126 | Not specified | P-O stretching | [10] |

| 530 | Not specified | γ P=O | [10] |

Note: The IR spectra of the two hydrates show changes in multiplicity, shapes, and band intensities in the 1170-1100 cm⁻¹ region, corresponding to combined C-O and P-O stretching modes.[2]

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of the codeine phosphate hydrates also exhibit distinct differences that can be used for their identification.

| Wavenumber (cm⁻¹) - Hemihydrate | Wavenumber (cm⁻¹) - Sesquihydrate | Vibrational Assignment | References |

| Not specified | Not specified | Ring breathing | [11] |

| 1281 | Not specified | C-N stretching, C-H wagging, Ring breathing | [12] |

| 627 | 630 | Ring breathing | [11] |

Note: While specific peak data for direct comparison is limited in the provided search results, it is established that Raman spectroscopy can differentiate between the hemihydrate and sesquihydrate forms.[1][3] Density functional theory (DFT) calculations have been used to assign vibrational modes for codeine.[12]

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality IR and Raman spectra of this compound.

Infrared (IR) Spectroscopy

3.1.1. KBr Pellet Method

This is a traditional method for obtaining transmission IR spectra of solid samples.

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade potassium bromide (KBr). The sample concentration should be between 0.2% and 1%.[13]

-

Grind the sample to a fine powder in the agate mortar.[14]

-

Add the KBr to the mortar and briefly grind the two powders together to ensure a homogeneous mixture.[15]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[16]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹.[2]

-

Acquire a background spectrum of a pure KBr pellet for background correction.

-

3.1.2. Attenuated Total Reflectance (ATR) Method

ATR is a more rapid and convenient method that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

-

Spectral Acquisition:

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]

-

Record the spectrum.

-

Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

-

Raman Spectroscopy

-

Instrumentation:

-

A micro-Raman spectrometer equipped with a laser excitation source (e.g., 632.8 nm He:Ne laser or 785 nm diode laser) is typically used.[2]

-

-

Sample Preparation:

-

Place a small amount of the this compound powder on a microscope slide or in a suitable sample holder. No specific sample preparation is generally required.[5]

-

-

Spectral Acquisition:

-

Focus the laser beam onto the sample using a microscope objective (e.g., 100x).

-

Set the spectral resolution (e.g., 4 cm⁻¹).[2]

-

Calibrate the Raman shift using a standard reference, such as the 520.7 cm⁻¹ peak of a silicon wafer.[2]

-

Acquire the Raman spectrum with an appropriate acquisition time and number of scans to achieve a good signal-to-noise ratio (e.g., 20-second acquisition time and 20 scans).[2]

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the metabolic pathway of codeine.

Caption: Experimental workflow for IR and Raman analysis.

Caption: Metabolic pathway of codeine.

Conclusion

IR and Raman spectroscopy are indispensable analytical techniques in the pharmaceutical industry for the solid-state characterization of active pharmaceutical ingredients like this compound. The distinct vibrational spectra of the hemihydrate and sesquihydrate forms allow for their unambiguous identification and differentiation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of codeine-based pharmaceutical products, ensuring product consistency and therapeutic efficacy.

References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. horiba.com [horiba.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biospec.net [biospec.net]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. eng.uc.edu [eng.uc.edu]

- 14. shimadzu.com [shimadzu.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide to the Thermal Analysis of Codeine Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of codeine phosphate (B84403) hydrate (B1144303), a critical active pharmaceutical ingredient (API). By employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document elucidates the physicochemical properties and thermal behavior of various hydrated and solvated forms of codeine phosphate. The information herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Introduction

Codeine phosphate, a widely used narcotic analgesic and antitussive, exists in several hydrated forms, most commonly as a sesquihydrate (1.5 H₂O) and a hemihydrate (0.5 H₂O).[1][2] The hydration state of an API can significantly influence its stability, solubility, and bioavailability, making a thorough understanding of its thermal behavior essential. Thermal analysis techniques, such as TGA and DSC, are powerful tools for characterizing these different forms, investigating their interconversions, and determining their thermal stability.[3] This guide summarizes key thermal events, presents detailed experimental protocols, and illustrates the transformation pathways of codeine phosphate hydrates.

Physicochemical Properties

Codeine phosphate is the phosphate salt of codeine, a natural alkaloid.[4] Its chemical formula is C₁₈H₂₁NO₃ · H₃PO₄ · nH₂O, where 'n' typically represents 1.5 (sesquihydrate) or 0.5 (hemihydrate).[5][6] The presence of water molecules in the crystal lattice leads to the formation of different pseudopolymorphs, each with unique physical properties.[2]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible thermal analysis data. The following protocols are based on typical procedures reported in the literature.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to determine the water content and assess thermal stability.

-

Instrument: A calibrated thermogravimetric analyzer (e.g., PerkinElmer TGA7, TA Instruments Q500).[7]

-

Sample Preparation: 3–5 mg of the codeine phosphate hydrate sample is weighed accurately into a platinum or alumina (B75360) pan.[7]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[8]

-

Temperature Range: The analysis is typically conducted from ambient temperature (e.g., 25 °C) up to 300 °C or higher to ensure complete decomposition information is captured. A range of 25-900 °C has been used for quantitative analysis in the presence of excipients.[8]

-

Atmosphere: A dry, inert nitrogen atmosphere is used with a purge rate of 20-100 mL/min to prevent oxidative degradation.[7][8]

-

Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct thermal events.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC822e).

-

Sample Preparation: 2–5 mg of the this compound sample is weighed into an aluminum pan and hermetically sealed.

-

Heating Rate: A heating rate of 10 °C/min is standard.[9]

-

Temperature Range: A typical range is from 0 °C to 250 °C, which covers the dehydration and melting events.[9]

-

Atmosphere: An inert nitrogen atmosphere with a purge rate of 50 mL/min is generally used.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified standards like indium.[7]

-

Data Analysis: The DSC thermogram plots heat flow (W/g) against temperature (°C). Endothermic and exothermic peaks correspond to thermal events.

Data Presentation: Thermal Events of Codeine Phosphate Hydrates

The following tables summarize the quantitative data obtained from TGA and DSC analyses of different forms of this compound as reported in various studies.

Table 1: TGA Data for Codeine Phosphate Hydrates and Solvates

| Sample Form | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Sesquihydrate | Ambient to 160 | ~5.4 | Loss of 1.5 water molecules[9] |

| Hemihydrate | Ambient to 160 | Not specified, single endotherm observed in DSC | Dehydration |

| Methanolate Sesquihydrate | 40 - 120 | ~8.75 | Loss of methanol[9] |

| Methanolate Sesquihydrate | Up to 160 | ~12.0 | Loss of methanol (B129727) and water[9] |

Table 2: DSC Data for Codeine Phosphate Hydrates and Solvates

| Sample Form | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Sesquihydrate | ~114 (asymmetric) | Not specified | Multistage dehydration process[10] |

| Hemihydrate | ~114 (asymmetric), sub-maximum at ~132 | Not specified | Dehydration[9] |

| Methanolate Sesquihydrate | 40 - 120 (broad endotherm) | 75 | Desolvation (loss of methanol)[9] |

| Methanolate Sesquihydrate | 135 (endotherm) | Not specified | Phase transition to anhydrous form[9][10] |

| Anhydrous Form (from Methanolate) | Follows 135°C endotherm | Not specified | Exothermic event (recrystallization to a more stable form)[9] |

Visualization of Experimental Workflow and Transformation Pathways

5.1. Experimental Workflow for Thermal Analysis

The logical flow of performing a thermal analysis of this compound is depicted below.

Caption: Workflow for TGA/DSC analysis of this compound.

5.2. Thermal Transformation Pathway of Codeine Phosphate Hydrates

Upon heating, codeine phosphate sesquihydrate undergoes a series of transformations. These transitions are influenced by factors such as the heating rate and the surrounding atmosphere.

Caption: Temperature-induced transformations of codeine phosphate hydrates.[1]

Interpretation of Thermal Events

-

Dehydration: The initial mass loss observed in the TGA of codeine phosphate sesquihydrate corresponds to the loss of water molecules. DSC studies suggest this is a complex, multi-stage process, with the sesquihydrate transforming into a hemihydrate via an unstable monohydrate intermediate.[1][9][10] The broad endotherms in the DSC curve between 40 °C and 120 °C are characteristic of these dehydration events.[9]

-

Polymorphic Transitions: Above 100 °C, after dehydration, the resulting anhydrous form can undergo solid-solid phase transitions to more stable polymorphs (COP-AI and COP-AII).[1] These are often observed as endothermic or exothermic events in the DSC thermogram without a corresponding mass loss in the TGA.

-

Decomposition: At higher temperatures, typically above 230 °C, the codeine phosphate molecule begins to decompose.[11] This is evidenced by a significant mass loss in the TGA curve.

-

Solvates: When crystallized from solvents other than water, such as methanol, codeine phosphate can form solvates (e.g., codeine phosphate sesquihydrate methanolate).[2][9] These solvates exhibit different thermal profiles, with initial mass loss corresponding to the loss of the solvent molecule, often at a different temperature range than water loss. The methanol solvate, for instance, shows a broad endotherm between 40 °C and 120 °C, and its thermal degradation begins at a lower temperature (~234 °C) compared to other forms, indicating lower stability.[9][11]

Conclusion

The thermal analysis of this compound by TGA and DSC provides invaluable information for pharmaceutical scientists. It allows for the differentiation of various hydrated and solvated forms, elucidation of their transformation pathways, and assessment of their thermal stability. The data and protocols presented in this guide serve as a foundational resource for ensuring the quality, safety, and efficacy of drug products containing codeine phosphate. Careful control of experimental parameters is paramount for achieving accurate and reproducible results.

References

- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Codeine Phosphate Hydrate

Introduction

Codeine phosphate (B84403), an opioid analgesic and antitussive, is a widely used pharmaceutical active ingredient.[1][2] Its accurate quantification in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. A variety of analytical methods have been developed and validated for the determination of codeine phosphate hydrate (B1144303). This document provides detailed application notes and protocols for the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. These methods are applicable for routine quality control analysis and stability testing of codeine phosphate in various dosage forms.[3]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of codeine phosphate. Reversed-phase HPLC (RP-HPLC) with C8 or C18 columns is the most common approach.[4] This method offers high specificity and sensitivity, allowing for the simultaneous determination of codeine phosphate and other active ingredients or impurities.[5][6]

Application Note

This protocol describes a validated RP-HPLC method for the quantification of codeine phosphate hydrate in a pharmaceutical formulation. The method is stability-indicating and can be used for routine quality control and analysis of stability samples.[3][5]

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |

| Column | Zorbax XDB C8 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A gradient of Methanol (B129727):Glacial Acetic Acid:Triethylamine (980:15:6 v/v) and Water:Glacial Acetic Acid:Triethylamine (980:15:6 v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm[6] |

| Injection Volume | 20 µL |

| Run Time | Approximately 7 minutes[6] |

b) Reagent and Standard Preparation:

-

Mobile Phase A (Aqueous): Mix 980 mL of water with 15 mL of glacial acetic acid and 6 mL of triethylamine.

-

Mobile Phase B (Organic): Mix 980 mL of methanol with 15 mL of glacial acetic acid and 6 mL of triethylamine.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of USP Codeine Phosphate RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.

c) Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of codeine phosphate and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).

d) Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After all samples have been analyzed, inject a standard solution to check for system drift.

e) Data Analysis:

-

Construct a calibration curve by plotting the peak area of codeine phosphate against the concentration of the working standard solutions.

-

Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.

-

Determine the amount of codeine phosphate per tablet using the following formula: Amount (mg/tablet) = (Concentration from curve (µg/mL) × Dilution factor × Average tablet weight (mg)) / Weight of powder taken (mg)

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Note: These values are illustrative and should be established during method validation in the specific laboratory.

Experimental Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of codeine phosphate.[1] The method is based on the measurement of the absorbance of codeine phosphate at its wavelength of maximum absorption (λmax).[4]

Application Note

This protocol details a UV-Vis spectrophotometric method for the determination of this compound in pharmaceutical tablets. The presence of a chromophore in the codeine molecule allows for its direct quantification using this technique.[1][4]

Experimental Protocol

a) Instrumentation:

| Parameter | Specification |

| Spectrophotometer | Double-beam UV-Visible Spectrophotometer |

| Cuvettes | 1 cm quartz cuvettes |

| Wavelength Range | 200 - 400 nm |

b) Reagent and Standard Preparation:

-

Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[7]

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of USP Codeine Phosphate RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M NaOH to obtain concentrations in the range of 5-30 µg/mL.

c) Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of codeine phosphate and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of 0.1 M NaOH and sonicate for 15 minutes.

-

Dilute to volume with 0.1 M NaOH and mix well.

-

Filter the solution through a Whatman No. 41 filter paper, discarding the first portion of the filtrate.

-

Dilute the filtered solution with 0.1 M NaOH to a final concentration within the calibration range (e.g., 20 µg/mL).

d) Analysis Procedure:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength of maximum absorbance (λmax) for codeine phosphate, which is approximately 284 nm in 0.1 M NaOH.[7]

-

Use 0.1 M NaOH as the blank to zero the instrument.

-

Measure the absorbance of each working standard solution and the prepared sample solutions at 284 nm.

e) Data Analysis:

-

Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the working standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.

-

Determine the amount of codeine phosphate per tablet using the formula provided in the HPLC section.

Quantitative Data Summary

| Parameter | Typical Value |

| λmax | 284 nm (in 0.1 M NaOH)[7] |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Accuracy (Recovery) | 97.5% - 102.5% |

| Precision (RSD) | ≤ 2.5% |

Note: These values are illustrative and should be established during method validation in the specific laboratory.

Experimental Workflow```dot

References

- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography for the Analysis of Codeine Phosphate

Introduction

Codeine phosphate (B84403), an opioid analgesic, is widely used for the relief of mild to moderate pain and as a cough suppressant. Accurate and reliable analytical methods are crucial for the quality control of codeine phosphate in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that is extensively employed for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the determination of codeine phosphate using a reversed-phase HPLC (RP-HPLC) method, including system suitability parameters, method validation, and forced degradation studies to ensure the stability-indicating nature of the assay.

Principle of the Method

The method described herein utilizes reversed-phase chromatography to separate codeine phosphate from its potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the efficient separation of the analyte. Detection is typically performed using a UV detector at a wavelength where codeine phosphate exhibits significant absorbance. The concentration of codeine phosphate in a sample is determined by comparing its peak area to that of a reference standard.

Experimental

A summary of exemplary chromatographic conditions and validation parameters for the analysis of codeine phosphate is presented below. These have been compiled from various published methods to provide a comprehensive overview.[1][2][3][4][5][6][7]

Table 1: HPLC Chromatographic Conditions for Codeine Phosphate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Shim-pack clc-C8 (25 cm x 4.6 mm, 5 µm)[1] | Zorbax XDB C8 (150 x 4.6 mm, 5 µm)[2] | Phenomenex C18 (5 µm)[3] |

| Mobile Phase | Acetonitrile:Phosphoric acid (pH 2.8) (35:65 v/v)[1] | Gradient of Methanol (B129727):Glacial Acetic Acid:Triethylamine (980:15:6 v/v) and Water:Glacial Acetic Acid:Triethylamine (980:15:6 v/v)[2] | 1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12 v/v/v), pH 3.0[3] |

| Flow Rate | 1.0 mL/min[1][3] | 1.5 mL/min[2] | 1.0 mL/min[3] |

| Injection Volume | 20 µL[1][3] | Not Specified | 20 µL[3] |

| Detection Wavelength | 212 nm[1] | 254 nm[2] | 254 nm[3] |

| Column Temperature | Not Specified | Not Specified | 23°C[3] |

| Retention Time | < 8 min[1] | < 7 min[2] | ~3.47 min[3] |

Table 2: Summary of Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1 - 800 µg/mL[1] | [1] |

| Accuracy (% Recovery) | 99.33 - 100.3%[6] | [6] |

| Precision (%RSD) | < 2% | [8] |

| Limit of Detection (LOD) | 0.02 mg/mL[4] | [4] |

| Limit of Quantification (LOQ) | 0.078 µg/ml[7] | [7] |

Protocols

Preparation of Solutions

-

Mobile Phase (Isocratic): Prepare a filtered and degassed mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol in the ratio of 78:10:12 (v/v/v).[3] Adjust the pH to 3.0 with ortho-phosphoric acid.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Codeine Phosphate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution (for Tablets): Weigh and crush 20 tablets.[5] Transfer an amount of powder equivalent to one tablet weight into a 100 mL volumetric flask.[5] Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the active ingredient.[5] Dilute to the mark with methanol.[5] Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[5] Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Perform system suitability tests.

System Suitability Testing

Before sample analysis, the suitability of the chromatographic system must be verified. The United States Pharmacopeia (USP) outlines several critical parameters to ensure the method's performance.[8]

-

Make five replicate injections of the standard solution.

-

Calculate the following parameters:

-

Tailing Factor (Asymmetry Factor): Should be less than 2.0.[8]

-

Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.[8]

-

Theoretical Plates (N): A measure of column efficiency.

-

Resolution (Rs): Should be greater than 2 between the analyte peak and the nearest eluting peak (if any).

-

Sample Analysis

-

Inject the prepared standard solution and record the chromatogram and peak area.

-

Inject the prepared sample solution and record the chromatogram and peak area.

-

Calculate the amount of codeine phosphate in the sample using the following formula:

Amount (mg) = (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * Dilution Factor

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[9][10] These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.

-

Acid Degradation: Treat the drug substance with 1.0N HCl.[11]

-

Base Degradation: Treat the drug substance with 1.0N NaOH.[11]

-

Oxidative Degradation: Treat the drug substance with 10% H₂O₂.[11]

-

Thermal Degradation: Expose the solid drug substance to dry heat.[3]

-

Photolytic Degradation: Expose the drug substance to UV light.[3]

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main codeine phosphate peak.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of codeine phosphate.

Conclusion

The described HPLC method is simple, accurate, and precise for the determination of codeine phosphate in pharmaceutical dosage forms. The method can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis. The inclusion of forced degradation studies confirms the stability-indicating capability of the method, making it a reliable tool for assessing the quality and stability of codeine phosphate-containing products.

References

- 1. rjptonline.org [rjptonline.org]

- 2. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Codeine Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of codeine phosphate (B84403) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol encompasses sample preparation, including extraction and derivatization, followed by optimized GC-MS parameters for accurate and reproducible quantification. This method is suitable for applications in forensic toxicology, clinical chemistry, and pharmaceutical research.

Introduction

Codeine is a widely used opioid analgesic for the relief of mild to moderate pain and as a cough suppressant. Accurate and sensitive quantification of codeine in biological samples is crucial for therapeutic drug monitoring, forensic investigations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it a "gold standard" for the identification and quantification of drugs and their metabolites.[1] This note provides a comprehensive protocol for the analysis of codeine, often involving derivatization to enhance its volatility and thermal stability for GC analysis.[2]

Experimental Protocols

Sample Preparation

A critical step in the analysis of codeine from biological matrices is the effective extraction of the analyte from interfering substances. The following protocols are based on established methods for urine and blood samples.

1. Liquid-Liquid Extraction (LLE) from Urine: [3]

-